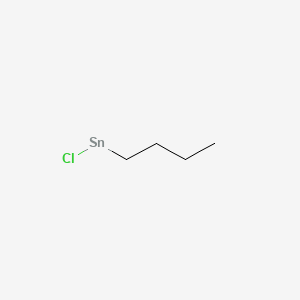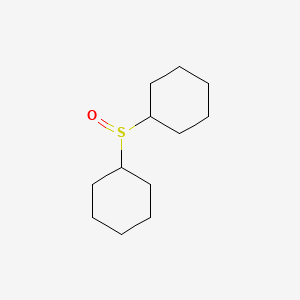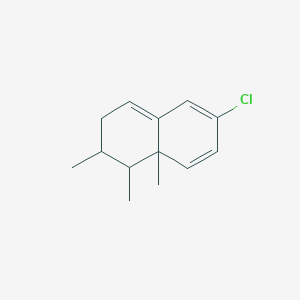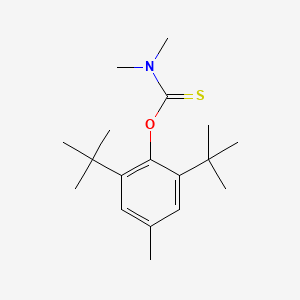
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate is an organic compound known for its unique chemical structure and properties. It is a derivative of 2,6-di-tert-butyl-4-methylphenol, which is commonly used as an antioxidant in various industrial applications. The compound’s structure includes a phenyl ring substituted with tert-butyl groups and a dimethylcarbamothioate moiety, making it a versatile molecule in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with dimethylcarbamothioyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in organic solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols and other reduced forms of the carbamothioate group.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant and its effects on oxidative stress-related diseases.
Industry: Utilized as an additive in lubricants, plastics, and other materials to enhance stability and prevent degradation.
Mécanisme D'action
The mechanism of action of O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound’s phenolic structure allows it to donate hydrogen atoms to reactive oxygen species, neutralizing them and preventing cellular damage. Additionally, the carbamothioate group can interact with various molecular targets, modulating biochemical pathways involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: A well-known antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: An oxidation product of 2,6-di-tert-butyl-4-methylphenol with similar antioxidant properties.
2,6-Di-tert-butylbenzoquinone: Another oxidation product with distinct chemical properties and applications.
Uniqueness
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate stands out due to its unique combination of a phenolic antioxidant structure and a carbamothioate group. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
13522-71-9 |
|---|---|
Formule moléculaire |
C18H29NOS |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
O-(2,6-ditert-butyl-4-methylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C18H29NOS/c1-12-10-13(17(2,3)4)15(20-16(21)19(8)9)14(11-12)18(5,6)7/h10-11H,1-9H3 |
Clé InChI |
SGALTZQLCAZUKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=S)N(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
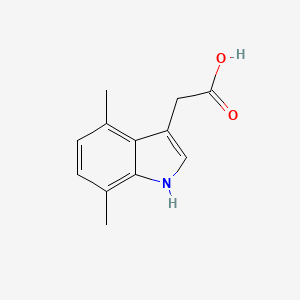
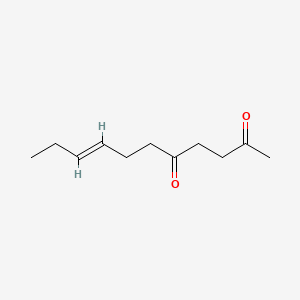

![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
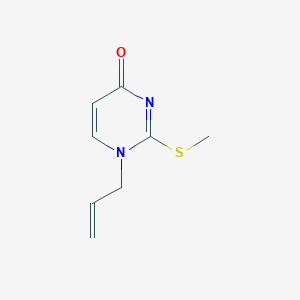
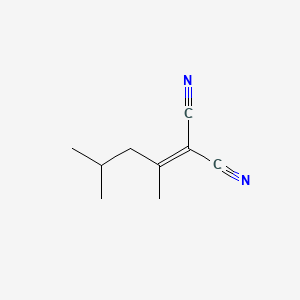
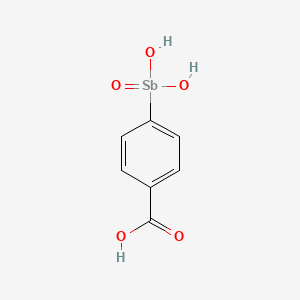
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)

